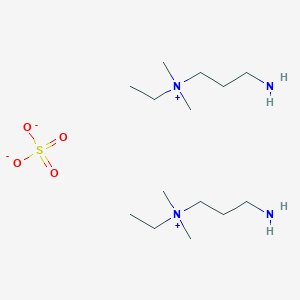
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by the presence of two quaternary ammonium centers, each bonded to an ethyl group, two methyl groups, and a propyl chain terminated with an amino group. This compound is typically used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with ethyl iodide to form the quaternary ammonium iodide salt. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions generally involve:
Temperature: Room temperature to moderate heating.
Solvent: Polar solvents such as water or alcohols.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants to maintain a steady state.
Efficient mixing: to ensure uniform reaction conditions.
Temperature control: to optimize reaction rates and prevent side reactions.
化学反応の分析
Types of Reactions
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The quaternary ammonium centers are generally resistant to reduction, but the amino groups can be reduced to form primary amines.
Substitution: The quaternary ammonium centers can undergo nucleophilic substitution reactions, where the counterion (sulfate) can be replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of new quaternary ammonium salts with different counterions.
科学的研究の応用
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
作用機序
The mechanism of action of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate involves its interaction with biological membranes. The quaternary ammonium centers disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets:
Cell Membranes: Disrupts membrane integrity.
Proteins: Interacts with membrane-bound proteins, affecting their function.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Bis(2-(dimethylamino)ethyl) ether: Used as a ligand in coordination chemistry.
Uniqueness
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is unique due to its dual quaternary ammonium centers, which enhance its ability to interact with biological membranes and increase its efficacy as a surfactant and antimicrobial agent.
特性
CAS番号 |
138199-89-0 |
|---|---|
分子式 |
C14H38N4O4S |
分子量 |
358.54 g/mol |
IUPAC名 |
3-aminopropyl-ethyl-dimethylazanium;sulfate |
InChI |
InChI=1S/2C7H19N2.H2O4S/c2*1-4-9(2,3)7-5-6-8;1-5(2,3)4/h2*4-8H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
QBMCCESIRBBJLN-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(C)CCCN.CC[N+](C)(C)CCCN.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


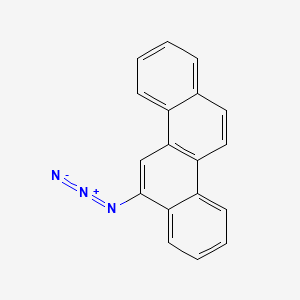
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
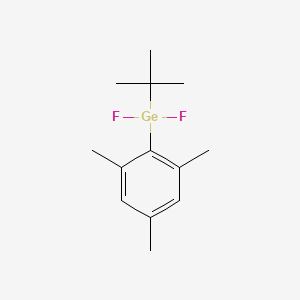
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
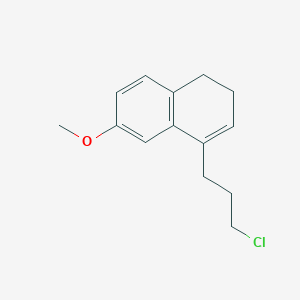

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
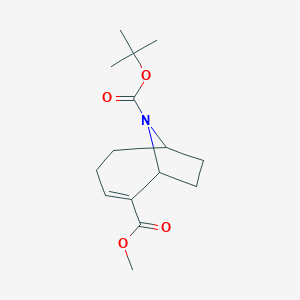
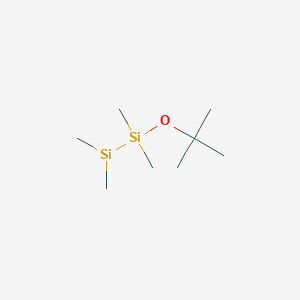
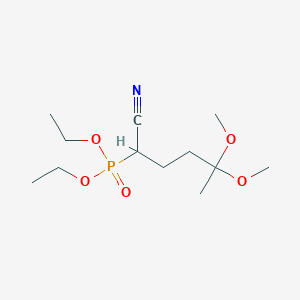

![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
